EB 47-d8, also known as a deuterated analog of endocannabinoid compounds, is a synthetic derivative used primarily in biochemical research. This compound is significant due to its role in studying the endocannabinoid system and its interactions with various receptors in the body. Deuteration enhances the stability and detectability of the compound in analytical studies, making it a valuable tool for researchers.
EB 47-d8 is classified under the category of endocannabinoid analogs. These compounds are synthesized to mimic the natural endocannabinoids found in the body, such as anandamide and 2-arachidonoylglycerol. The deuterated form, with eight deuterium atoms replacing hydrogen atoms, allows for improved tracking and quantification in mass spectrometry and other analytical techniques.
The synthesis of EB 47-d8 typically involves several advanced organic chemistry techniques.
Methods:
Technical Details:
The molecular structure of EB 47-d8 can be represented as follows:
Data:
EB 47-d8 participates in various chemical reactions typical of endocannabinoid compounds:
Technical Details:
The mechanism of action for EB 47-d8 involves its interaction with cannabinoid receptors:
Data:
The physical and chemical properties of EB 47-d8 include:
Relevant analyses include:
EB 47-d8 has several scientific applications:
EB 47-d8 is a deuterated analog of the potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitor EB-47, where eight hydrogen atoms (³H) are replaced by deuterium (²H). The parent compound EB-47 (chemical name: 5'-Deoxy-5'-[4-[2-[(2,3-Dihydro-1-oxo-1H-isoindol-4-yl)amino]-2-oxoethyl]-1-piperazinyl]-5'-oxoadenosine dihydrochloride) has a molecular weight of 610.45 g/mol and a chemical formula of C₂₄H₂₇N₉O₆·2HCl [7] [8] [9]. Deuterium substitution occurs at specific aliphatic positions, likely within the adenosine or isoindolone moieties, enhancing molecular stability without altering the core pharmacological activity. This modification retains the original compound’s high affinity for PARP-1, evidenced by an IC₅₀ of 45 nM, while potentially improving metabolic resilience due to the kinetic isotope effect [3] [7].
Structural Significance:Deuterium incorporation increases the molecular mass by ~8 atomic mass units, detectable via mass spectrometry (e.g., LC-MS/MS shifts from m/z 537.53 to ~545.53 for the free base). The deuterium atoms strengthen carbon-deuterium (C-²H) bonds, which require higher activation energy for oxidative cleavage compared to carbon-hydrogen (C-H) bonds. This reduces susceptibility to cytochrome P450-mediated metabolism [2] [5] [10].
Pharmacological Target:Like EB-47, EB 47-d8 selectively inhibits PARP-1 by mimicking the substrate NAD⁺, extending from the nicotinamide to adenosine subsites within the catalytic domain. This binding suppresses poly(ADP-ribose) (PAR) chain formation, a critical process in DNA damage repair [1] [3] [7].
The evolution of PARP-1 inhibitors began with nicotinamide analogs in the 1980s, culminating in clinical PARP inhibitors (PARPis) such as olaparib and talazoparib. EB-47 emerged as a research tool in the early 2000s, distinguished by its NAD⁺-mimetic structure and sub-100 nM potency [1] [7]. Key milestones include:
Mechanistic Insights:Early PARPis (e.g., 3-aminobenzamide) showed weak inhibition. High-resolution crystallography later revealed that potent inhibitors like EB-47 occupy both nicotinamide and adenosine binding pockets, inducing conformational changes that either stabilize or destabilize PARP-1’s helical domain (HD). This allostery dictates DNA retention ("trapping") or release [1] [4].
Classification by Allostery:
Table 1: Evolution of Key PARP-1 Inhibitors
Compound | Type | IC₅₀ (PARP-1) | Allosteric Effect | Primary Use |
---|---|---|---|---|
3-Aminobenzamide | N/A | ~10,000 nM | None | Research tool |
EB-47 | Type I | 45 nM | Pro-retention (DNA trapping) | Preclinical research |
Olaparib (FDA-approved) | Type II | 1–10 nM | Neutral | Ovarian/breast cancer |
Talazoparib (FDA-approved) | Type I | 0.5–1 nM | Pro-retention | Metastatic BRCA+ breast cancer |
Deuterium labeling, as exemplified by EB 47-d8, leverages stable non-radioactive isotopes (²H, ¹³C, ¹⁵N) to trace drug metabolism and optimize pharmacokinetics. Its applications in PARP inhibitor research include:
Metabolic Stability Enhancement:Deuterium’s kinetic isotope effect (KIE) slows enzymatic degradation, particularly for oxidative metabolism. For EB 47-d8, KIE may prolong half-life by reducing CYP-mediated dealkylation or hydroxylation, allowing lower dosing frequency in experimental models [2] [5] [10].
Mechanistic Studies:
Protein Binding Dynamics: Hydrogen/deuterium exchange mass spectrometry (HXMS) uses deuterium to map protein-ligand interactions. In PARP-1, HXMS revealed EB-47’s destabilization of the HD domain—a trait retained in EB 47-d8 [1] [4].
Synthetic Advances:Late-stage deuteration via iridium/ruthenium catalysts facilitates selective ²H incorporation into complex molecules like EB-47, avoiding multistep radioactive synthesis [2] [6].
Table 2: Isotopic Labeling Techniques in Drug Development
Technique | Isotope | Application | Relevance to EB 47-d8 |
---|---|---|---|
Hydrogen Isotope Exchange (HIE) | ²H, ³H | Late-stage deuteration | Synthesis via catalytic C-H activation |
Stable Isotope Tracers | ¹³C, ¹⁵N | Metabolic flux analysis | Tracking in vivo disposition |
HXMS | ²H | Protein dynamics mapping | Confirming PARP-1 allostery retention |
LC-MS/MS with IRMS | ²H | Quantifying metabolite ratios | Comparative metabolism vs. EB-47 |
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7